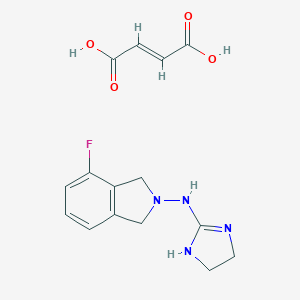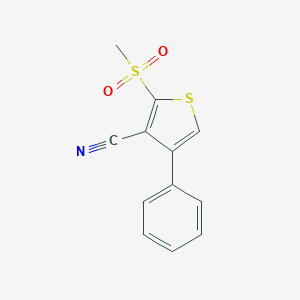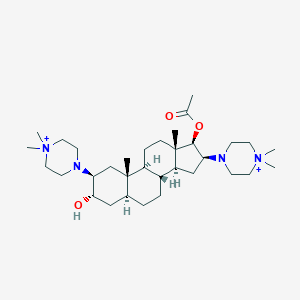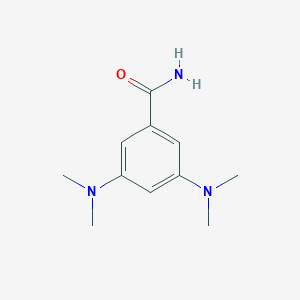![molecular formula C12H13ClN4 B037587 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- CAS No. 112088-61-6](/img/structure/B37587.png)
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] is a chemical compound that has attracted the attention of many researchers due to its potential use in various scientific applications. This compound is a derivative of pyrimidine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] involves the inhibition of certain kinases. Kinases are enzymes that play a key role in various cellular processes, including cell growth and proliferation. By inhibiting the activity of these kinases, this compound can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] have been extensively studied. This compound has been shown to have a potent inhibitory effect on certain kinases, which can lead to the suppression of cancer cell growth and proliferation. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] for lab experiments is its potent inhibitory effect on certain kinases. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-]. One of the most promising directions is the development of new cancer therapies based on the inhibition of certain kinases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other scientific applications. Finally, the development of new synthesis methods for this compound could lead to improved yields and increased accessibility for researchers.
Synthesemethoden
The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] has been achieved using various methods. One of the most common methods is the reaction of 6-chloro-2-methoxy-3-pyridinecarbonitrile with 1-phenylethylamine in the presence of a catalyst. The resulting product is then reacted with hydrazine hydrate to form the final product.
Wissenschaftliche Forschungsanwendungen
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] has been extensively studied for its potential use in various scientific applications. One of the most promising applications is its use as a kinase inhibitor. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in various cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Eigenschaften
CAS-Nummer |
112088-61-6 |
|---|---|
Produktname |
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- |
Molekularformel |
C12H13ClN4 |
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)17-12-10(14)11(13)15-7-16-12/h2-8H,14H2,1H3,(H,15,16,17)/t8-/m1/s1 |
InChI-Schlüssel |
DLNCMMJXFCBSMN-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

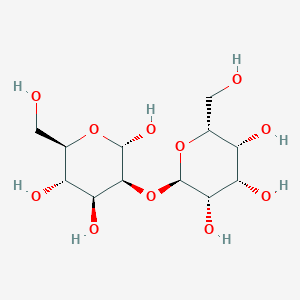
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)


